molecular formula C12H13BrN2 B8596042 5-(6-bromopyridin-3-yl)-1-azabicyclo[3.2.1]oct-3-ene CAS No. 557092-90-7

5-(6-bromopyridin-3-yl)-1-azabicyclo[3.2.1]oct-3-ene

Cat. No.: B8596042
CAS No.: 557092-90-7
M. Wt: 265.15 g/mol
InChI Key: IUWAKXRZLXYGPG-UHFFFAOYSA-N
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Description

5-(6-bromopyridin-3-yl)-1-azabicyclo[321]oct-3-ene is a complex organic compound that features a bicyclic structure with a bromopyridyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-bromopyridin-3-yl)-1-azabicyclo[3.2.1]oct-3-ene typically involves a series of organic reactions. One common method includes the use of an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by a cyclopropane ring opening . The reaction conditions often require specific catalysts and solvents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

5-(6-bromopyridin-3-yl)-1-azabicyclo[3.2.1]oct-3-ene can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while substitution could introduce a different halogen or functional group.

Scientific Research Applications

5-(6-bromopyridin-3-yl)-1-azabicyclo[3.2.1]oct-3-ene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of biological pathways and interactions due to its unique structure.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 5-(6-bromopyridin-3-yl)-1-azabicyclo[3.2.1]oct-3-ene exerts its effects is not fully understood. its structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through binding interactions. These interactions could modulate biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.2.1]octane: A simpler bicyclic compound without the bromopyridyl substituent.

    Pyrido[2,3-d]pyrimidin-5-ones: Compounds with a similar bicyclic structure but different functional groups.

Uniqueness

5-(6-bromopyridin-3-yl)-1-azabicyclo[3.2.1]oct-3-ene is unique due to the presence of the bromopyridyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications in research and industry.

Properties

CAS No.

557092-90-7

Molecular Formula

C12H13BrN2

Molecular Weight

265.15 g/mol

IUPAC Name

5-(6-bromopyridin-3-yl)-1-azabicyclo[3.2.1]oct-3-ene

InChI

InChI=1S/C12H13BrN2/c13-11-3-2-10(8-14-11)12-4-1-6-15(9-12)7-5-12/h1-4,8H,5-7,9H2

InChI Key

IUWAKXRZLXYGPG-UHFFFAOYSA-N

Canonical SMILES

C1CN2CC=CC1(C2)C3=CN=C(C=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

9.4 g (0.033 mol) of 3-hydroxy-3-(2-bromopyridin-5-yl)-1-azabicyclo[2.2.2]octane and 35 ml of concentrated sulfuric acid are introduced into a 100 ml three-necked flask and the mixture is heated at 190° C. for 1 h 45.
Name
3-hydroxy-3-(2-bromopyridin-5-yl)-1-azabicyclo[2.2.2]octane
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One

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